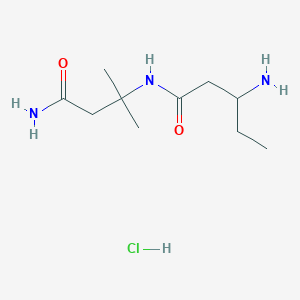![molecular formula C10H14N4O B7049248 2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile](/img/structure/B7049248.png)
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile typically involves the reaction of cyclopropylamine with 5-ethyl-1,3,4-oxadiazole-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydroxide (NaOH), at ambient temperature . The resulting intermediate is then treated with acetonitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like sodium azide (NaN₃) or halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaN₃ in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Azido derivatives or halogenated compounds.
Scientific Research Applications
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt cellular processes, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines share the oxadiazole ring and exhibit similar bioactivity.
Cyclopropylamines: Compounds containing cyclopropylamine groups, such as cyclopropylamine derivatives, have comparable chemical reactivity.
Uniqueness
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile is unique due to the combination of its cyclopropyl group, oxadiazole ring, and acetonitrile group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-9-12-13-10(15-9)7-14(6-5-11)8-3-4-8/h8H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMGNFFCHIWAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B7049167.png)
![(2R)-2-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7049168.png)
![N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide](/img/structure/B7049181.png)


![Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone](/img/structure/B7049202.png)

![N-(3-bicyclo[3.1.0]hexanyl)-3-fluoroazetidine-1-carboxamide](/img/structure/B7049217.png)
![2-nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049223.png)
![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049233.png)


![1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049261.png)

